Product packaging for 2-(Ethanesulfinyl)aniline(Cat. No.:CAS No. 1306905-83-8)

2-(Ethanesulfinyl)aniline

Cat. No.: B1487641
CAS No.: 1306905-83-8
M. Wt: 169.25 g/mol
InChI Key: XITROMZTFGRJFN-UHFFFAOYSA-N
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Description

Significance of Aryl Amine Scaffolds in Organic Synthesis and Medicinal Chemistry

Aryl amine scaffolds are ubiquitous in the fields of organic synthesis and medicinal chemistry. In synthesis, the aniline (B41778) moiety serves as a precursor for a vast array of more complex molecules. nih.govbeilstein-journals.orggalchimia.com The amino group can be readily modified, and the aromatic ring is susceptible to electrophilic substitution, allowing for the construction of diverse molecular architectures. wikipedia.orgacs.org

In medicinal chemistry, the aryl amine motif is a key structural component in numerous therapeutic agents and biologically active compounds. nih.govmdpi.comresearchgate.net Its presence can influence a molecule's pharmacological profile, including its ability to interact with biological targets. The development of efficient methods for the synthesis of arylamines, such as the Buchwald-Hartwig amination and Chan-Lam coupling, has been a significant focus of research, highlighting their importance in drug discovery. galchimia.com The synthesis of aniline derivatives is a cornerstone in the preparation of various pharmaceuticals. nih.gov

Role of Sulfur-Containing Functional Groups in Modulating Molecular Properties and Reactivity

The introduction of sulfur-containing functional groups into organic molecules can profoundly influence their physical and chemical properties. Sulfur's ability to exist in various oxidation states, such as in thioethers, sulfoxides, and sulfones, provides a powerful tool for fine-tuning molecular characteristics. researchgate.net

The sulfinyl group, as found in 2-(Ethanesulfinyl)aniline, is particularly noteworthy. It is a polar, electron-withdrawing group that can affect a molecule's solubility, reactivity, and intermolecular interactions. In the context of drug design, the incorporation of a sulfoxide (B87167) can modulate a compound's metabolic stability and pharmacokinetic properties. nih.gov Furthermore, chiral sulfoxides are valuable in asymmetric synthesis, acting as chiral auxiliaries to control the stereochemical outcome of reactions. rsc.org The Pummerer reaction and its variants showcase the unique reactivity of aryl sulfoxides, enabling the functionalization of aromatic rings. acs.org

Overview of Research Trajectories for this compound

Research on this compound appears to be primarily centered on its synthesis and its potential as a synthetic intermediate. The compound is typically prepared by the controlled oxidation of its corresponding thioether, 2-(ethylthio)aniline. rsc.org This transformation is a common strategy for accessing aryl sulfoxides.

While specific, in-depth studies on the biological activity of this compound are not widely documented in publicly available literature, the broader class of aniline sulfoxides has been investigated for various medicinal chemistry applications. For instance, more complex diphenyl sulfoxide derivatives have been designed and synthesized as inhibitors of enzymes like thymidylate synthase. nih.gov This suggests that the this compound scaffold could serve as a valuable starting point for the development of novel therapeutic agents. Its utility as a building block is further underscored by the reactivity of the sulfoxide group, which can direct further chemical transformations on the aniline ring. kyoto-u.ac.jpnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NOS B1487641 2-(Ethanesulfinyl)aniline CAS No. 1306905-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethylsulfinylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-2-11(10)8-6-4-3-5-7(8)9/h3-6H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITROMZTFGRJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 2 Ethanesulfinyl Aniline Transformations

Oxidative Processes Involving Aniline (B41778) and Sulfoxide (B87167) Moieties

The oxidation of 2-(ethanesulfinyl)aniline can proceed through several pathways, targeting either the nitrogen of the aniline group, the sulfur of the sulfoxide group, or the aromatic ring. The specific course of the reaction is often dependent on the oxidant and the reaction conditions employed.

The electrochemical oxidation of aniline and its derivatives has been a subject of extensive research, providing a powerful alternative to conventional chemical methods for synthesizing and modifying a wide range of molecules. nih.govnih.gov Generally, the electrochemical oxidation of amines involves the removal of an electron from the nitrogen atom's lone pair. nih.gov For aniline derivatives, this process leads to the formation of a radical cation as the initial intermediate. The stability and subsequent reactivity of this radical cation are heavily influenced by the nature and position of the substituents on the aromatic ring.

In the case of this compound, the initial one-electron oxidation would generate an aniline radical cation. oup.com This intermediate can then undergo several possible follow-up reactions. The presence of the electron-withdrawing sulfinyl group would influence the oxidation potential. The general mechanism for the electrochemical oxidation of amines can lead to various products, including polymers or coupled species, depending on the reaction conditions and the electrode surface used. nih.govresearchgate.net The process is often complex, with the potential for the sulfoxide group to also participate in redox reactions, although the aniline moiety is typically more susceptible to initial oxidation.

Table 1: General Electrochemical Oxidation Pathways for Aniline Derivatives

Step Description Intermediate/Product
1 One-electron oxidation of the aniline nitrogen. Aniline radical cation
2 Deprotonation or coupling of the radical cation. Neutral radical or dimeric species (e.g., benzidines)
3 Further oxidation and reaction with nucleophiles. Quinone-imines and other oxidized products

| 4 | Polymerization. | Polyaniline films |

This table presents a generalized summary of pathways observed for various aniline derivatives.

A significant pathway in the oxidation of non-activated, 2-substituted anilines involves the formation of electrophilic N-aryl nitrenoid intermediates. sci-hub.seorganic-chemistry.orgresearchgate.net These highly reactive species can be generated under mild, low-temperature conditions using hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA) or (bis(trifluoroacetoxy)iodo)benzene (PIFA), often in the presence of an acid or a Lewis acid catalyst like Sc(OTf)₃. sci-hub.seorganic-chemistry.orgacs.org This approach avoids the need for protecting groups on the aniline nitrogen. organic-chemistry.org

For this compound, oxidation under these conditions would likely generate the corresponding N-aryl nitrenoid. This intermediate is poised for intramolecular reactions. sci-hub.seresearchgate.net The subsequent step is typically a cyclization event, where the electrophilic nitrenoid attacks a nucleophilic site. researchgate.net Depending on the nature of the ortho-substituent, this can lead to the formation of various N-heterocycles through C–NAr bond formation, potentially followed by rearrangement or migration cascades. sci-hub.seorganic-chemistry.org While studies have focused on anilines with ortho-substituents that can form stable carbocations or participate in ring expansion, the sulfinyl group's participation in such a cyclization would represent a unique pathway, potentially leading to benzothiazole-S-oxide derivatives. sci-hub.seresearchgate.net

The photochemistry of sulfoxides is characterized by several competing reaction pathways, including racemization at the sulfur center, α-cleavage (C-S bond scission), and rearrangement. researchgate.netacs.org The initial photochemical event for alkyl aryl sulfoxides is typically the homolytic cleavage of the C-S bond, forming a sulfinyl radical and an alkyl radical pair. acs.org

In this compound, irradiation would likely initiate the homolytic cleavage of the C(aryl)-S(O)Et bond. The resulting radical pair could then undergo several fates: recombination to regenerate the starting material (leading to racemization if the starting material is chiral), disproportionation, or escape from the solvent cage to form other products. acs.org Studies on similar phenylpyrazole insecticides show that an ethylsulfinyl substituent primarily undergoes homolytic cleavage of the pyrazole-SOEt bond. researchgate.net However, some functional groups, such as the dimethylamino group, can hinder photochemical reactions in sulfoxides. acs.org The presence of the aniline group in this compound might influence the photochemical outcome, potentially by participating in electron transfer processes or by altering the excited-state properties of the molecule. Direct N-S bond cleavage is not a primary photochemical process for this class of compounds; the C-S bond is more susceptible to homolytic scission upon photoexcitation. researchgate.netacs.org

Nucleophilic and Electrophilic Reactions of the Aniline Moiety

The aniline portion of this compound governs its reactivity in nucleophilic and electrophilic reactions, with the ortho-sulfinyl group exerting significant steric and electronic influence.

The nitrogen atom of the aniline group possesses a lone pair of electrons, making it nucleophilic and basic. It readily reacts with acids to form anilinium salts. The basicity of substituted anilines is highly dependent on the electronic nature of the substituents. chemistrysteps.com Electron-withdrawing groups decrease the basicity of the aniline nitrogen by reducing the electron density available for protonation. The ethanesulfinyl group is generally considered to be electron-withdrawing, which would make this compound a weaker base than aniline itself.

The nucleophilic character of the aniline nitrogen also allows it to react with electrophiles such as aldehydes and ketones to form imines (Schiff bases). nih.govbeilstein-journals.org This condensation reaction typically proceeds via a carbinolamine intermediate followed by dehydration. Furthermore, the aniline nitrogen can act as a nucleophile in substitution reactions, for example, by displacing a leaving group on an electrophilic carbon atom, as seen in the synthesis of 2-anilinopyrimidines from 2-chloropyrimidines. rsc.org The rate and efficiency of these reactions are influenced by the nucleophilicity of the aniline, which is modulated by its substituents. rsc.orgresearchgate.net

Table 2: Representative Nucleophilic Reactions of the Aniline Moiety

Reaction Type Electrophile Product Class
Salt Formation H⁺ (Acid) Anilinium Salt
Imine Condensation Aldehydes, Ketones Imines (Schiff Bases)
N-Acylation Acyl Halides, Anhydrides Amides

| Nucleophilic Aromatic Substitution | Activated Aryl Halides | Diaryl Amines |

In electrophilic aromatic substitution (SEAr) reactions, the outcome for a disubstituted benzene (B151609) ring is determined by the combined directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the aromatic ring via resonance, stabilizing the cationic Wheland intermediate. wikipedia.orglkouniv.ac.in

Conversely, the sulfinyl group (-SO-R) is a deactivating group due to the electron-withdrawing inductive effect of the electronegative oxygen and sulfur atoms. masterorganicchemistry.com By analogy with the sulfonyl group (-SO₂-R), which is a meta-director, the sulfinyl group is also expected to direct incoming electrophiles to the meta position relative to itself. lkouniv.ac.inmasterorganicchemistry.com

In this compound, these two groups are in an ortho relationship. The powerful ortho-, para-directing amino group will direct incoming electrophiles to positions 4 and 6 (para and ortho to the amino group, respectively). The meta-directing sulfinyl group at position 2 would direct incoming electrophiles to positions 4 and 6 (meta to the sulfinyl group). Therefore, the directing effects of both groups are synergistic, strongly favoring substitution at the C4 and C6 positions. The strongest activating group typically dominates the regioselectivity, meaning the amino group's influence is paramount. lkouniv.ac.in Steric hindrance from the adjacent ethanesulfinyl group might slightly favor substitution at the C4 (para) position over the C6 (ortho) position.

Table 3: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound

Position Relation to -NH₂ Relation to -S(O)Et Combined Effect Predicted Outcome
3 meta ortho Disfavored Minor/No Product
4 para meta Strongly Favored Major Product
5 meta para Disfavored Minor/No Product

| 6 | ortho | meta | Favored | Major Product (possible steric hindrance) |

Nucleophilic Aromatic Substitution Mechanisms (e.g., Benzyne (B1209423) Pathway)

The electron-rich nature of the aniline ring generally makes it susceptible to electrophilic rather than nucleophilic attack. However, under specific conditions, nucleophilic aromatic substitution (NAS) can occur. The sulfinyl group, being electron-withdrawing, can facilitate such reactions, albeit modestly. NAS reactions on aryl halides typically proceed via two main pathways: the SNAr (addition-elimination) mechanism, which requires strong electron-withdrawing groups ortho or para to a leaving group, and the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate. govtpgcdatia.ac.inmasterorganicchemistry.com

For a substrate like an aniline derivative without a conventional leaving group like a halide, generating a benzyne intermediate is a plausible pathway for NAS, particularly with the use of a very strong base like sodium amide (NaNH₂). chemistrysteps.comyoutube.com The benzyne mechanism involves two distinct steps:

Elimination: A strong base abstracts a proton from the position ortho to a suitable leaving group. In the absence of a halide, the transformation of the amino group or the sulfinyl group into a better leaving group would be required, which is not a straightforward process. A more likely scenario for benzyne formation from an aniline derivative involves starting from a halogenated precursor, for example, 2-halo-N-acylaniline, where the benzyne intermediate is generated, followed by reaction with a nucleophile.

Addition: The incoming nucleophile then attacks one of the two carbons of the strained triple bond of the benzyne intermediate. youtube.commasterorganicchemistry.com This is followed by protonation to yield the final product. A key characteristic of the benzyne mechanism is the potential for cine-substitution, where the incoming nucleophile attaches to the carbon adjacent to the one that originally bore the leaving group. govtpgcdatia.ac.in This is because the nucleophile can attack either carbon of the aryne triple bond.

An alternative pathway for nucleophilic functionalization of the aromatic ring in aryl sulfoxides is the aromatic Pummerer reaction . acs.org This reaction is conceptually the reverse of a typical electrophilic aromatic substitution. nih.gov Research by Zhou and coworkers on p-aniline sulfoxide derivatives has shown that upon activation of the sulfoxide, nucleophiles such as halide ions, water, or thiols can attack the aromatic ring, selectively adding to the position meta to the sulfinyl group. acs.orgnih.gov This regioselectivity is a departure from typical electrophilic substitution patterns and highlights the ability of the activated sulfinyl group to direct nucleophilic attack on the aniline ring.

Reaction TypeKey IntermediateCharacteristicsPotential Outcome for Aniline Sulfoxides
Benzyne Pathway Benzyne (Aryne)Elimination-addition sequence; Requires strong base; Can result in cine-substitution. govtpgcdatia.ac.inyoutube.comSubstitution at positions dictated by the benzyne intermediate, not necessarily the initial substituent position.
Aromatic Pummerer Activated Sulfoxide/Thionium IonNucleophilic attack on the aromatic ring; Regioselectivity directed by the sulfinyl group. acs.orgFunctionalization meta to the sulfinyl group has been observed for p-aniline sulfoxides. nih.gov

Stereochemical Control in Reactions Involving the Sulfinyl Group

The sulfinyl group in this compound is a stereocenter, meaning the compound exists as a pair of enantiomers. This chirality can significantly influence the stereochemical outcome of reactions occurring at or near the sulfinyl group or on the aniline ring.

Stereoselectivity in reactions involving sulfoxides arises from the steric and electronic properties of the chiral sulfur center. The sulfoxide group consists of a sulfur atom, an oxygen atom, an alkyl/aryl group (ethyl in this case), the aniline ring, and a lone pair of electrons, arranged in a trigonal pyramidal geometry. This defined three-dimensional arrangement can direct an incoming reagent to a specific face of the molecule.

In the classical Pummerer reaction, for instance, the activation of a chiral sulfoxide with an agent like acetic anhydride (B1165640) typically yields racemic products. nih.govsemanticscholar.org However, modifying the reaction conditions, such as using an electrophilic activator like trifluoromethanesulfonic (triflic) anhydride or TMSOTf in the presence of an amide, can lead to a stereoselective outcome. acs.orgnih.govsemanticscholar.org Computational studies have suggested that this stereoselectivity can originate from a concerted, cyclic transfer of a nucleophile (like acetate) from the activated sulfoxide intermediate, which preserves the initial chirality at the sulfur atom during the formation of the product. semanticscholar.org

In other transformations, such as transition metal-catalyzed reactions, the sulfoxide can act as a chiral directing group. It coordinates to the metal center, and its inherent chirality creates a chiral environment around the catalytic site, forcing the subsequent bond formation to occur with a specific stereochemical preference. For example, in an iron-catalyzed NH imidation of sulfoxides, computational studies revealed that the stereoselectivity is primarily governed by the differences in dispersion interactions between the substrate and the catalyst's ligands in the transition states. researchgate.net

The chiral nature of the sulfinyl group is pivotal for developing diastereoselective and enantioselective reactions. wikipedia.org

Diastereoselective Processes: When a new stereocenter is created in a molecule that already contains one (like the sulfur atom in this compound), the two resulting stereoisomers are diastereomers. youtube.com The existing chiral sulfinyl group can create a diastereomeric preference in the transition state, leading to the preferential formation of one diastereomer over the other.

A relevant example is the reaction of sulfoxide-containing substrates where the chiral sulfoxide directs the stereochemistry of a reaction at another part of the molecule. For instance, in the alkylation of amide enolates containing a chiral auxiliary, the existing stereocenter directs the approach of the electrophile, resulting in high diastereoselectivity. youtube.com For this compound, a reaction creating a new stereocenter on the ethyl group or on a substituent added to the aniline ring could be rendered diastereoselective by the influence of the chiral sulfur atom.

Enantioselective Processes: Enantioselective reactions create a chiral product from an achiral or racemic starting material, yielding an excess of one enantiomer. wikipedia.org In the context of this compound, this can be approached in two ways:

Kinetic Resolution: A racemic mixture of this compound can be reacted with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer.

Asymmetric Synthesis: An achiral precursor, such as 2-(Ethylsulfanyl)aniline, could be oxidized to the sulfoxide using a chiral oxidizing agent or catalyst to produce an enantiomerically enriched product.

A powerful modern strategy is Dynamic Kinetic Resolution (DKR), which combines the kinetic resolution of a racemic starting material with an in-situ method for racemizing the slow-reacting enantiomer. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. An iron-catalyzed stereoselective NH imidation of sulfoxides has been shown to proceed via a DKR pathway, integrating photocatalytic racemization of the sulfoxide with the enantioselective imidation step to produce enantioenriched NH-sulfoximines. researchgate.net

ProcessDescriptionRelevance to this compoundResearch Findings
Diastereoselective Reaction An existing stereocenter (the sulfoxide) influences the formation of a new stereocenter, leading to unequal amounts of diastereomers. youtube.comReactions on the ethyl group or aniline ring could be controlled.In related systems, sulfoxides act as effective chiral directing groups. researchgate.net
Enantioselective Synthesis Creation of the chiral sulfoxide from an achiral sulfide (B99878) using a chiral catalyst/reagent. wikipedia.orgAsymmetric oxidation of 2-(Ethylsulfanyl)aniline.Well-established methods exist for asymmetric sulfoxidation.
Dynamic Kinetic Resolution A chiral catalyst selectively reacts with one enantiomer of racemic sulfoxide, while the other enantiomer is racemized in situ, allowing for high yield of a single product enantiomer. researchgate.netCould be applied to reactions like amination or imidation of the sulfoxide.Iron-catalyzed DKR of sulfoxides for NH-sulfoximine synthesis achieved high yield and enantiomeric excess. researchgate.net

Spectroscopic Characterization and Analytical Techniques in 2 Ethanesulfinyl Aniline Research

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

The primary amine group (-NH₂) of the aniline (B41778) moiety gives rise to characteristic vibrational bands in both FT-IR and Raman spectra. The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region. For a primary amine like 2-(ethanesulfinyl)aniline, two distinct bands are expected: an asymmetric stretching vibration at a higher wavenumber and a symmetric stretching vibration at a lower wavenumber. The positions of these bands can be influenced by hydrogen bonding.

The N-H deformation (bending) vibrations are also key spectroscopic markers. An in-plane bending (scissoring) mode is typically found in the range of 1580-1650 cm⁻¹. Out-of-plane bending (wagging) vibrations of the N-H group generally appear as a broad band in the 650-900 cm⁻¹ region. The analysis of these vibrational modes confirms the presence and electronic environment of the amino group.

Based on studies of closely related compounds like 2-(methylthio)aniline, the following table summarizes the expected vibrational frequencies for the amino group in this compound. nih.gov

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Appearance
Asymmetric N-H Stretch3400 - 3500Sharp to medium
Symmetric N-H Stretch3300 - 3400Sharp to medium
N-H Scissoring (in-plane bend)1580 - 1650Medium to strong
N-H Wagging (out-of-plane bend)650 - 900Broad, medium

The sulfinyl (S=O) group is a strong chromophore in the infrared spectrum and its characteristic stretching vibration is a key diagnostic feature for this compound. The S=O stretching frequency is sensitive to the electronic and steric environment, typically appearing in the 1000-1100 cm⁻¹ range for alkyl sulfoxides. The electronegativity of the neighboring atoms and the possibility of hydrogen bonding can shift this frequency.

In addition to the prominent S=O stretch, other vibrations associated with the ethanesulfinyl group, such as C-S stretching and various bending modes, will be present in the fingerprint region of the spectrum. The C-S stretching vibration is generally weaker and appears in the 600-800 cm⁻¹ range.

The following table outlines the anticipated vibrational frequencies for the sulfinyl group in this compound, based on general data for sulfoxides. researchgate.netnih.govresearchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Appearance
S=O Stretch1000 - 1100Strong, sharp
C-S Stretch600 - 800Weak to medium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structure determination.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the protons of the ethyl group, and the amine protons. The aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern due to the ortho-disubstitution on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing sulfinyl group.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The chemical shift of the methylene protons will be downfield relative to a simple alkane due to the deshielding effect of the adjacent sulfinyl group. The amine protons (-NH₂) are expected to appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration due to hydrogen bonding and exchange.

The anticipated ¹H NMR data for this compound, based on known substituent effects and data from related compounds, are summarized below. rsc.orghmdb.ca

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic Protons6.5 - 8.0Multiplet~7-9
-NH₂Variable (broad)Singlet-
-S(O)CH₂CH₃~2.8 - 3.2Quartet~7.5
-S(O)CH₂CH₃~1.2 - 1.5Triplet~7.5

The ¹³C NMR spectrum of this compound will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the 110-150 ppm range. The carbon atom attached to the nitrogen (C-NH₂) will be shifted upfield compared to the other aromatic carbons due to the shielding effect of the amino group, while the carbon attached to the sulfinyl group (C-S(O)) will be shifted downfield.

The carbons of the ethyl group will appear in the aliphatic region of the spectrum. The methylene carbon (-CH₂-) will be significantly deshielded by the sulfinyl group and is expected to resonate at a higher chemical shift compared to the terminal methyl carbon (-CH₃).

Predicted ¹³C NMR chemical shifts for this compound are presented in the following table, based on additivity rules and data for similar structures. rsc.orgkpi.ua

Carbon Environment Expected Chemical Shift (δ, ppm)
Aromatic C-S(O)140 - 150
Aromatic C-NH₂145 - 155
Other Aromatic C-H115 - 135
-S(O)CH₂CH₃50 - 60
-S(O)CH₂CH₃10 - 20

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as radicals. In the context of this compound research, EPR could be employed to study potential radical intermediates that may form during chemical or electrochemical oxidation processes.

Oxidation of the aniline moiety can lead to the formation of an aminyl radical cation. The unpaired electron in such a species would be delocalized over the aromatic ring and the nitrogen atom. The hyperfine coupling of the unpaired electron with the ¹⁴N nucleus and the various protons of the molecule would result in a characteristic EPR spectrum, providing valuable information about the electronic structure and distribution of the spin density.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This method is fundamental for confirming the molecular weight of a compound, providing essential evidence for its elemental composition. In a typical electron ionization (EI) mass spectrometry experiment, the analyte is vaporized and then bombarded with a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak in the resulting mass spectrum corresponds to the molecular weight of the compound.

For this compound, the molecular formula is C₈H₁₁NOS. The exact monoisotopic mass of this compound can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Table 1: Calculated Isotopic Masses for this compound (C₈H₁₁NOS)

Atom Number of Atoms Isotopic Mass (Da) Total Mass (Da)
Carbon (¹²C) 8 12.000000 96.000000
Hydrogen (¹H) 11 1.007825 11.086075
Nitrogen (¹⁴N) 1 14.003074 14.003074
Oxygen (¹⁶O) 1 15.994915 15.994915
Sulfur (³²S) 1 31.972071 31.972071

| Total Monoisotopic Mass | | | 169.056135 |

Therefore, in a high-resolution mass spectrum of this compound, the molecular ion peak would be expected at an m/z value of approximately 169.0561. The presence of a sulfur atom would also give rise to a characteristic isotopic pattern, with a smaller peak at M+2 (m/z ≈ 171) due to the natural abundance of the ³⁴S isotope.

While specific fragmentation data for this compound is not available, general fragmentation patterns for aniline derivatives often involve cleavage of the C-N bond or fragmentation of the substituent group. For this compound, potential fragmentation pathways could include the loss of the ethanesulfinyl group or parts thereof, leading to characteristic fragment ions that could be used to further confirm the structure.

X-ray Diffraction for Solid-State Structure Determination

To perform an X-ray diffraction analysis of this compound, a single crystal of high quality would be required. This crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a set of reflections at specific angles, is then mathematically analyzed to generate an electron density map of the molecule, from which the atomic positions can be determined.

Although no experimental crystallographic data for this compound has been reported, such an analysis would be expected to provide key structural parameters.

Table 2: Hypothetical Crystallographic Data Obtainable for this compound

Parameter Information Provided
Crystal System The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Bond Lengths The precise distances between bonded atoms (e.g., C-S, S-O, C-N, C-C).
Bond Angles The angles formed by three connected atoms (e.g., C-S-O, C-N-H).
Torsion Angles The dihedral angles that describe the conformation around specific bonds.

The solid-state structure of this compound would be influenced by the nature of the ethanesulfinyl and aniline moieties, including the potential for hydrogen bonding involving the amino group and the sulfinyl oxygen atom. The conformation of the ethanesulfinyl group relative to the aniline ring would be a key feature revealed by this analysis.

Computational Studies and Theoretical Insights on 2 Ethanesulfinyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. By modeling the electron density, DFT methods can predict a wide range of molecular properties. For 2-(ethanesulfinyl)aniline, DFT calculations are instrumental in understanding its fundamental chemical nature.

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, the presence of the flexible ethanesulfinyl group introduces several possible conformations due to rotation around the C-S and S-O bonds.

A conformational analysis would reveal the relative energies of these different spatial arrangements. It is expected that the most stable conformer would be influenced by steric hindrance between the ethanesulfinyl group and the aniline (B41778) ring, as well as potential intramolecular hydrogen bonding between the sulfinyl oxygen and the amine hydrogens. The geometry of the aniline ring itself is also of interest, as the sulfinyl group may induce slight deviations from planarity.

Table 1: Representative Optimized Geometric Parameters for a Stable Conformer of an Aniline Derivative This table presents hypothetical data to illustrate typical results from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-N1.40 Å
Bond LengthC-S1.78 Å
Bond LengthS=O1.50 Å
Bond AngleC-S-O106.5°
Dihedral AngleN-C-C-S5.2°

Once the optimized geometry is obtained, computational methods can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. This comparison serves as a crucial validation of the computational model. For this compound, characteristic vibrational modes would include the N-H stretches of the amine group, the S=O stretch of the sulfinyl group, and various aromatic C-H and C-C vibrations. Theoretical calculations aid in the precise assignment of each band in the experimental spectrum to a specific molecular motion. asianpubs.orgresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO provides insight into the molecule's kinetic stability and electronic excitation properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the lone pairs of the nitrogen and sulfur atoms. The LUMO, conversely, would likely be distributed over the aromatic ring's antibonding π-system. Analysis of the HOMO and LUMO surfaces reveals the most probable sites for electrophilic and nucleophilic attack, respectively. thaiscience.info

Table 2: Representative Frontier Molecular Orbital Energies for an Aniline Derivative This table presents hypothetical data to illustrate typical results from DFT calculations.

OrbitalEnergy (eV)
HOMO-5.85
LUMO-0.95
HOMO-LUMO Gap4.90

Mechanistic Pathway Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is a powerful tool for exploring reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate the energy barriers that govern reaction rates and outcomes.

A transition state represents the highest energy point along a reaction coordinate, and its structure is crucial for understanding how a reaction proceeds. Computational modeling can locate these fleeting structures and calculate their energies. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the sulfinyl group, identifying the transition states allows for the calculation of activation energy barriers. A lower energy barrier indicates a faster reaction. These calculations provide a quantitative basis for predicting which reaction pathways are most favorable. mdpi.com

Many chemical reactions can produce multiple stereoisomers. The sulfinyl group in this compound is a stereocenter, meaning the molecule is chiral. Computational modeling can be used to predict the stereochemical outcome of reactions by comparing the activation energies of the pathways leading to different stereoisomers. The pathway with the lower energy barrier will be the dominant one, thus determining the stereoselectivity of the reaction. This predictive capability is invaluable for designing synthetic routes that yield a desired stereoisomer with high purity.

Structure-Activity Relationship (SAR) Studies via Molecular Modeling

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological or chemical activity. Through molecular modeling, researchers can predict the activity of novel molecules and guide the synthesis of more effective or specialized compounds. For a molecule like this compound, SAR studies would focus on how modifications to the aniline ring or the ethanesulfinyl group affect its properties.

Quantitative Structure-Activity Relationship (QSAR)

A primary tool in these studies is the Quantitative Structure-Activity Relationship (QSAR) model. QSAR is a computational method that correlates variations in the physicochemical properties of a series of compounds with their biological activity. For aniline derivatives, key molecular descriptors are calculated to build these models. These descriptors quantify various aspects of the molecule's structure and properties.

Key molecular descriptors relevant to aniline derivatives include:

Hydrophobicity: Often represented by the octanol-water partition coefficient (logP), this descriptor is crucial for predicting how a molecule will behave in biological systems.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as electrophilicity, describe the molecule's reactivity and ability to participate in charge-transfer interactions.

Steric/Topological Properties: Van der Waals volume and various topological indices describe the size, shape, and branching of the molecule, which are critical for its interaction with biological targets.

In a typical QSAR study of aniline derivatives, researchers would synthesize a series of analogues of this compound. For instance, they might vary the substituents on the aniline ring (e.g., adding chloro, methyl, or methoxy (B1213986) groups) or alter the length of the alkyl chain on the sulfinyl group. The biological or chemical activity of each compound would be measured experimentally. Then, using statistical methods like Multiple Linear Regression (MLR), a mathematical model is developed that links the calculated molecular descriptors to the observed activity.

The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular Docking

Molecular docking is another powerful computational technique used to predict how a molecule (a ligand) binds to a macromolecular target, such as a protein or enzyme. This method is particularly relevant if this compound is being investigated for potential therapeutic applications.

The process involves:

Obtaining the three-dimensional structures of the ligand (this compound) and the target protein.

Using a docking algorithm to explore possible binding poses of the ligand within the active site of the protein.

Scoring these poses based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For a compound containing a sulfinyl (sulfoxide) group, the oxygen atom can act as a hydrogen bond acceptor, which could be a critical interaction for binding to a biological target. Docking studies could reveal key amino acid residues that interact with the aniline ring or the ethanesulfinyl moiety, providing crucial insights for designing more potent analogues.

The table below illustrates a hypothetical SAR for a series of aniline derivatives, based on common findings in the literature.

CompoundR1 SubstituentR2 SubstituentLogP (Calculated)Predicted Activity (Arbitrary Units)
1 H-SOCH2CH31.8100
2 4-Cl-SOCH2CH32.5150
3 4-CH3-SOCH2CH32.3120
4 H-SOCH31.385
5 H-SO(CH2)2CH32.2115

Molecular Dynamics Simulations for Conformational Sampling and Interactions

While SAR studies provide static pictures of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how a molecule like this compound behaves over time in a realistic environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles over time.

Conformational Sampling

A flexible molecule like this compound can adopt numerous different three-dimensional shapes, or conformations. The specific conformation of a molecule can significantly impact its ability to bind to a target or cross a biological membrane. MD simulations are a powerful tool for exploring the conformational landscape of a molecule.

By simulating the molecule in a solvent (typically water) at a specific temperature and pressure, researchers can observe the transitions between different conformations. This process, known as conformational sampling, helps identify the most stable (lowest energy) and most frequently occurring conformations. Understanding the preferred shape of this compound is a critical first step in predicting its interactions with other molecules.

Intermolecular Interactions

MD simulations excel at characterizing the non-covalent interactions between a solute and its environment. For this compound, a simulation in an aqueous solution would reveal detailed information about its hydration shell. Key analyses would include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, an RDF for water molecules around the sulfinyl oxygen would show a strong peak at a short distance, indicating the formation of hydrogen bonds.

Hydrogen Bond Analysis: The simulation trajectory can be analyzed to determine the number and lifetime of hydrogen bonds between the aniline's amino group (-NH2) or the sulfinyl oxygen and the surrounding water molecules. This provides insight into the compound's solubility and how it interacts with polar environments.

In a more complex scenario, such as the interaction of this compound with a lipid bilayer (a model for a cell membrane), MD simulations can be particularly insightful. A study on a sulfoxide-containing monoterpenoid demonstrated how MD could show one part of the molecule embedding into the hydrophobic core of a micelle while the more polar sulfoxide (B87167) fragment remained exposed to the solvent. A similar simulation for this compound could predict its membrane permeability and its orientation within the lipid environment.

The following table summarizes typical data that can be extracted from an MD simulation of a small molecule in a solvent.

ParameterDescriptionTypical Finding for a Solvated Aniline Derivative
Diffusion Coefficient A measure of how quickly the molecule moves through the solvent.Reduced diffusion near surfaces or within crowded environments.
Interaction Energy The sum of electrostatic and van der Waals energies between the solute and solvent.Negative values indicating favorable solvation.
Hydrogen Bonds Average number of hydrogen bonds formed with solvent molecules.The -NH2 and -SO groups would be expected to form a significant number of H-bonds.
Conformational Dihedrals Torsional angles that define the molecule's shape.Analysis reveals preferred rotational states of the ethanesulfinyl group relative to the aniline ring.

Applications of 2 Ethanesulfinyl Aniline and Its Derivatives in Advanced Organic Synthesis

Asymmetric Synthesis Catalysis and Chiral Auxiliary Development

Derivatives of 2-(ethanesulfinyl)aniline have shown considerable promise as chiral auxiliaries, substances that temporarily incorporate into a substrate to direct the stereochemical outcome of a reaction. The inherent chirality of the sulfoxide (B87167) group, coupled with its proximity to a reactive amino group, allows for effective stereochemical communication in a variety of transformations.

Role of the Chiral Sulfinyl Group in Inducing Stereoselectivity

The sulfinyl group is a cornerstone of asymmetric synthesis, valued for its ability to act as a potent chiral auxiliary. Its utility stems from a combination of factors: it is configurationally stable, can be readily introduced and removed, and exerts a strong directing influence in stereoselective reactions. The stereochemical outcome of reactions employing sulfinyl-containing auxiliaries is often dictated by the formation of a rigid, chelated transition state. In the case of 2-(alkanesulfinyl)aniline derivatives, the lone pair of electrons on the sulfoxide oxygen and the nitrogen of the aniline (B41778) moiety can coordinate to a metal center or interact with reagents, thereby creating a well-defined chiral environment that biases the approach of incoming reactants to one face of the substrate. This chelation model is crucial for achieving high levels of asymmetric induction.

Applications in Asymmetric Alkylation Reactions (e.g., of Enolates)

While specific examples detailing the use of this compound in the asymmetric alkylation of enolates are not extensively documented in readily available literature, the broader class of chiral sulfinamide auxiliaries provides a strong precedent for their potential in this area. The general strategy involves the formation of an enolate from a carbonyl compound bearing the chiral auxiliary. The subsequent alkylation reaction then proceeds with high diastereoselectivity due to the steric and electronic influence of the chiral sulfinyl group, which effectively shields one face of the enolate from the approaching electrophile. After the alkylation, the auxiliary can be cleaved to afford the desired enantiomerically enriched product. The success of related sulfinamide systems in achieving high stereocontrol in enolate alkylations suggests that this compound derivatives could serve as effective chiral controllers in similar transformations.

Utilization in Stereoselective Cycloadditions and Mannich Reactions

The application of chiral sulfinyl compounds in stereoselective cycloaddition and Mannich reactions is a well-established strategy for the synthesis of complex nitrogen-containing molecules. Although direct reports on the use of this compound in these reactions are sparse, the principles guiding the stereoselectivity in related systems are highly relevant.

In the context of cycloaddition reactions , such as the Diels-Alder or 1,3-dipolar cycloadditions, a chiral sulfinyl group attached to either the diene, dienophile, or the 1,3-dipole can effectively control the facial selectivity of the reaction. This control is typically achieved through the formation of a preferred conformation or transition state that minimizes steric interactions and maximizes favorable electronic interactions, leading to the predominant formation of one diastereomer.

The Mannich reaction , a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a powerful tool for the synthesis of β-amino carbonyl compounds. Chiral N-sulfinylimines, derived from the condensation of an aldehyde with a chiral sulfinamide, are excellent electrophiles in asymmetric Mannich reactions. The chiral sulfinyl group directs the nucleophilic attack of an enolate or other nucleophile to one face of the imine, resulting in high diastereoselectivity. While specific data for this compound-derived imines in Mannich reactions is limited, the robustness of the N-tert-butanesulfinyl imine chemistry in providing access to a wide array of chiral amines highlights the potential of analogous systems based on this compound.

Reaction TypeChiral Auxiliary/DirectorGeneral Outcome
Asymmetric AlkylationChiral SulfinamideHigh diastereoselectivity in the formation of α-substituted carbonyls.
Stereoselective CycloadditionChiral Sulfinyl GroupControl of facial selectivity leading to diastereomerically enriched cycloadducts.
Asymmetric Mannich ReactionChiral N-SulfinylimineHigh diastereoselectivity in the synthesis of β-amino carbonyl compounds.

Ligand Chemistry for Metal-Catalyzed Reactions

The presence of both a soft sulfur donor and a harder nitrogen donor in the this compound scaffold makes it an attractive platform for the development of bidentate N,S-ligands for metal-catalyzed reactions. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the aniline ring or the sulfoxide group, allowing for the optimization of catalyst performance.

Design and Synthesis of N,S-Containing Ligands

The synthesis of N,S-bidentate ligands derived from 2-(alkanesulfinyl)anilines typically involves the ortho-functionalization of anilines followed by the introduction and oxidation of the sulfur moiety. These ligands are designed to form stable chelate complexes with a variety of transition metals. The combination of a neutral amine donor and a potentially anionic sulfinyl oxygen or neutral sulfur donor provides a versatile coordination environment that can influence the reactivity and selectivity of the metal center. The modular nature of their synthesis allows for the creation of a library of ligands with varying steric bulk and electronic properties, which is crucial for catalyst screening and optimization in various metal-catalyzed transformations.

Coordination Modes and Properties of Metal-2-(Ethanesulfinyl)aniline Complexes

N,S-containing ligands derived from 2-(alkanesulfinyl)anilines can coordinate to metal centers in several ways. The most common coordination mode is as a bidentate ligand, forming a stable five-membered chelate ring through the nitrogen of the aniline and the oxygen of the sulfinyl group. This N,O-coordination is often observed in complexes with palladium(II) and other late transition metals.

Alternatively, coordination can occur through the nitrogen and sulfur atoms, particularly if the sulfoxide is reduced to a sulfide (B99878). The nature of the metal, its oxidation state, and the reaction conditions all play a role in determining the preferred coordination mode. The resulting metal complexes can exhibit unique catalytic activities, for example, in cross-coupling reactions where the N,S-ligand can stabilize the active catalytic species and influence the regioselectivity and stereoselectivity of the transformation. The electronic asymmetry of the N,S-ligation sphere can be particularly beneficial in asymmetric catalysis.

Metal CenterPotential Ligand TypeCommon Coordination ModePotential Applications in Catalysis
Palladium(II)This compound derivativeN,O-bidentateCross-coupling reactions, Asymmetric allylic alkylation
Nickel(II)This compound derivativeN,O- or N,S-bidentateOlefin polymerization, Cross-coupling reactions
Rhodium(I)This compound derivativeN,S-bidentateAsymmetric hydrogenation, Hydroformylation

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Conclusion and Future Research Directions

Summary of Current Understanding of 2-(Ethanesulfinyl)aniline

Direct scientific literature on this compound is sparse. However, our understanding can be constructed from the broader knowledge of aryl sulfoxides and aniline (B41778) derivatives. The molecule combines an electron-rich aromatic amine, which is a versatile synthetic handle and a common feature in biologically active compounds, with a chiral sulfoxide (B87167) group known for its utility in asymmetric synthesis and its presence in pharmaceuticals. illinois.eduacs.orgsioc-journal.cn The ortho-relationship of these groups suggests the potential for intramolecular interactions and unique steric and electronic environments that could be exploited in various chemical applications. The synthesis of its precursor, 2-(ethylthio)aniline, is documented, and the subsequent oxidation to the sulfoxide is a feasible transformation based on general methods for aryl sulfide (B99878) oxidation. nih.govnih.govrsc.org

Emerging Synthetic Strategies for Enhanced Control and Efficiency

Future synthetic efforts towards this compound and its derivatives will likely focus on achieving high levels of stereocontrol at the sulfur center, as the enantiopurity of sulfoxides is crucial for many of their applications.

Asymmetric Oxidation: The most direct route involves the asymmetric oxidation of 2-(ethylthio)aniline. Advances in this area are moving beyond classical stoichiometric reagents to catalytic methods. acsgcipr.org The use of transition-metal catalysts with chiral ligands, as well as biocatalytic approaches employing enzymes like monooxygenases, offer greener and more efficient pathways to enantiopure aryl sulfoxides. sioc-journal.cnacsgcipr.org

Sulfenate Anion Arylation: A powerful and modular approach involves the palladium-catalyzed arylation of sulfenate anions. organic-chemistry.orgresearchgate.netorganic-chemistry.org This strategy would allow for the construction of the C-S(O) bond with simultaneous control of chirality, offering a versatile route to a wide range of substituted analogs.

Aryne Chemistry: A novel synthesis of o-sulfinylanilines has been demonstrated through the reaction of N-alkyl sulfoximines with arynes. acs.org This method, characterized by its broad substrate scope, could potentially be adapted for the synthesis of this compound, providing a unique entry point to this class of compounds.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges Key Research Focus
Asymmetric Oxidation of 2-(ethylthio)anilineDirect, potentially high atom economy.Over-oxidation to sulfone, achieving high enantioselectivity.Development of selective catalysts (metal-based or enzymatic).
Palladium-Catalyzed Arylation of Sulfenate AnionsModular, good functional group tolerance, potential for high enantioselectivity.Generation and stability of the sulfenate anion.Design of new chiral ligands for palladium.
Aryne-Mediated SynthesisNovel route, broad substrate scope.Handling of reactive aryne precursors, control of regioselectivity.Optimization of reaction conditions and substrate scope.

Potential for Novel Catalytic Systems Utilizing this compound Scaffolds

The juxtaposition of a Lewis basic amino group and a coordinating sulfoxide in this compound makes it an attractive candidate for a bidentate ligand in asymmetric catalysis. Chiral sulfoxides have gained significant attention as ligands for transition metals. nih.govnih.gov

P,N-Type Ligand Analogs: The combination of a soft sulfur donor and a hard nitrogen donor in one molecule could lead to unique reactivity and selectivity in catalysis. Sulfinyl imine ligands have already shown promise in this area. researchgate.netnih.gov

Hemilabile Ligands: The S=O bond can coordinate to a metal through either the sulfur or the oxygen atom, and the aniline nitrogen provides another coordination site. This versatility could lead to the development of hemilabile ligands, where one of the donor atoms can reversibly dissociate, opening up a coordination site for the substrate during a catalytic cycle.

Organocatalysis: The aniline moiety can be further functionalized to create organocatalysts, where the chiral sulfoxide group would be positioned to induce stereoselectivity in reactions at a catalytically active center appended to the aniline nitrogen.

Future research will likely involve the synthesis of enantiopure this compound and its derivatives and the evaluation of their coordination chemistry with various transition metals. The performance of the resulting metal complexes in a range of asymmetric transformations, such as hydrogenations, allylic alkylations, and cross-coupling reactions, will be a key area of investigation.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Both the aniline and sulfoxide moieties are found in numerous biologically active compounds and pharmaceuticals. researchgate.netbohrium.comnih.gov The combination of these two functional groups in this compound suggests a high potential for discovering novel biological activities.

Antimicrobial and Anticancer Agents: Aniline derivatives have been investigated for a wide range of pharmacological effects, including as anticancer agents. nih.govresearchgate.net Similarly, various sulfoxides have demonstrated biological activity. nih.govresearchgate.net The unique structure of this compound could lead to new antimicrobial or cytotoxic agents.

Enzyme Inhibition: The sulfoxide group can act as a hydrogen bond acceptor, and the aniline portion can participate in various interactions with biological macromolecules. This makes this compound a candidate for screening as an enzyme inhibitor. For instance, dimethyl sulfoxide (DMSO) is known to interact with microsomal cytochrome P-450. nih.gov

Anti-inflammatory Properties: Some aryl sulfoxides have been evaluated for anti-inflammatory properties. nih.gov Future research could involve screening this compound and its derivatives in relevant biological assays to identify potential therapeutic applications.

Systematic screening of a library of 2-(alkanesulfinyl)aniline derivatives against a panel of biological targets will be a crucial first step in this exploratory process.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govrdd.edu.iqacs.orgscispace.com

Conformational Analysis and Spectroscopic Prediction: DFT calculations can be used to predict the stable conformations of this compound and to simulate its spectroscopic properties (e.g., NMR, IR, and circular dichroism), which would be invaluable for its characterization. researchgate.net

Mechanism and Catalyst Design: For its potential application as a ligand, computational modeling can elucidate the coordination modes with different metals and provide insights into the mechanisms of catalytic reactions. acs.org This can guide the rational design of more effective catalysts.

Predicting Biological Activity: Quantitative Structure-Activity Relationship (QSAR) studies, supported by DFT-calculated descriptors, can be employed to predict the potential biological activities and pharmacokinetic profiles of this compound derivatives, thereby prioritizing synthetic targets. mdpi.com

The integration of these computational methods will accelerate the research and development cycle for this compound and related compounds, from fundamental understanding to practical applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(ethanesulfinyl)aniline, and how can reaction conditions be optimized for high yield?

  • Methodology : Synthesis typically involves sulfoxidation of 2-(ethylthio)aniline using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH and temperature. Reaction optimization requires monitoring oxidation kinetics via thin-layer chromatography (TLC) and adjusting stoichiometry (e.g., molar ratios of substrate to oxidizer) to minimize over-oxidation to sulfone derivatives. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
  • Key Data : Yield improvements (e.g., 65%→85%) are achievable by maintaining temperatures below 0°C and using anhydrous solvents to suppress side reactions .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

  • Methodology :

  • NMR : 1^1H NMR confirms the sulfinyl group’s chiral center (split signals for diastereotopic protons) and aromatic substitution pattern. 13^{13}C NMR identifies deshielded carbons adjacent to the sulfinyl group .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 200.0684 for C8_8H11_{11}NOS) and fragmentation patterns .
  • Polarimetry : Measures optical activity to confirm enantiomeric excess in chiral sulfoxides .

Q. What are the key reactivity trends of this compound in nucleophilic substitution and oxidation reactions?

  • Methodology : The sulfinyl group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the para position of the aniline ring. Reactivity studies involve kinetic profiling using UV-Vis spectroscopy to track substituent effects on reaction rates. For example, oxidation with ozone or peroxides forms sulfone derivatives, while reduction with LiAlH4_4 regenerates the thioether .

Advanced Research Questions

Q. How does the sulfinyl group in this compound facilitate Pd-catalyzed C–H functionalization?

  • Methodology : The sulfinyl group serves as a transient directing group (TDG) in Pd-mediated C–H acetoxylation or alkenylation. Mechanistic studies using DFT calculations (e.g., B3LYP/6-31G**) reveal that the sulfinyl oxygen coordinates to Pd, lowering the activation energy for C–H cleavage. Reaction optimization includes screening Pd(OAc)2_2/AgOAc catalyst systems and acetic acid solvents at 100°C for 40 min to achieve diacetoxylated products .
  • Contradiction Analysis : Conflicting reports on mono- vs. di-functionalization outcomes require careful control of Pd loading and reaction time to avoid over-functionalization .

Q. What computational models predict the electronic and steric effects of this compound in ligand design?

  • Methodology : Density-functional theory (DFT) models (e.g., Colle-Salvetti correlation-energy formula) calculate frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. The sulfinyl group’s polarizable S=O bond enhances ligand-metal charge transfer, critical for designing catalysts in asymmetric synthesis .

Q. How do environmental factors (pH, temperature) influence the stability of this compound in biological assays?

  • Methodology : Stability studies in buffered solutions (pH 4–9) at 25–37°C, monitored via HPLC, show degradation above pH 7 due to sulfoxide reduction or hydrolysis. For cell-based assays, maintain pH 6.5–7.0 and use antioxidants (e.g., ascorbic acid) to prolong compound stability .

Q. What strategies resolve contradictions in reported biological activities of sulfinyl-aniline analogs?

  • Methodology : Comparative binding assays (e.g., surface plasmon resonance) quantify interactions with enzyme targets (e.g., kinases). Discrepancies in IC50_{50} values across studies may arise from divergent assay conditions (e.g., ATP concentrations). Meta-analyses of published data with standardized protocols are recommended .

Methodological Notes

  • Synthetic Challenges : Competing sulfone formation during oxidation necessitates strict stoichiometric control .
  • Spectroscopic Pitfalls : Overlapping NMR signals in diastereomeric mixtures require chiral shift reagents (e.g., Eu(hfc)3_3) for resolution .
  • Data Reproducibility : Cross-validate computational predictions with experimental kinetics to avoid model overfitting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.